![molecular formula C13H11N5O3S B6495483 methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate CAS No. 1351598-27-0](/img/structure/B6495483.png)

methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

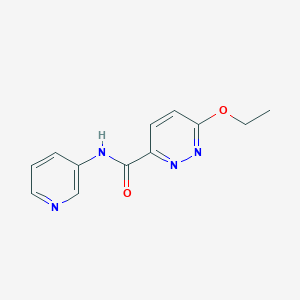

This compound is a carbamate derivative, which contains a pyridin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1,3-thiazol-2-yl group. These groups are common in many biologically active compounds and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the 1,3-thiazole ring in separate steps, followed by their connection via a methylene bridge. The carbamate group could then be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings (1,2,4-oxadiazole and 1,3-thiazole) and the carbamate group. The presence of nitrogen atoms in these rings could allow for hydrogen bonding interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and the carbamate group. For example, the carbamate group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carbamate group. For example, the compound might exhibit polarity due to the presence of nitrogen and oxygen atoms .科学研究应用

Anticancer Activity

Methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth by targeting specific cellular pathways. Further investigations into its mechanism of action and efficacy against different cancer types are ongoing .

Tyrosine Kinase Inhibition

Similar to Imatinib (commercially known as Gleevec), this compound may inhibit tyrosine kinases. Tyrosine kinases play crucial roles in cell signaling and proliferation. Understanding its binding affinity and selectivity for specific kinases is essential for drug development .

Antifungal Properties

Thiazole derivatives often exhibit antifungal activity. Researchers have evaluated methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate against fungal pathogens. Its potential as a novel antifungal agent warrants further exploration .

Immunosuppressive Effects

Studies have indicated that this compound possesses immunosuppressive properties. It could serve as a lead compound for developing immunosuppressants, which are crucial in transplantation medicine and autoimmune diseases .

Antioxidant and Neuroprotective Potential

Thiazoles are known for their antioxidant and neuroprotective effects. Researchers have investigated whether methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate can mitigate oxidative stress and protect neurons. These findings may have implications for neurodegenerative diseases .

Structure-Based Drug Design

Understanding the crystal structure of this compound is crucial for rational drug design. Researchers have explored its conformation, intermolecular interactions, and binding sites. Such insights aid in optimizing its pharmacological properties .

作用机制

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.

Mode of Action

Compounds with similar structures have been shown to bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Similar compounds have been shown to inhibitangiogenesis , the formation of new blood vessels. This can affect multiple downstream effects, including the growth and spread of cancer cells.

Result of Action

Similar compounds have been found to exhibitanti-angiogenic and DNA cleavage activities . These activities suggest that the compound could potentially inhibit the growth of tumors and affect DNA replication.

属性

IUPAC Name |

methyl N-[4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S/c1-20-13(19)17-12-15-8(7-22-12)6-10-16-11(18-21-10)9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POETZPLVXQZDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6495401.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B6495407.png)

![4-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6495416.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6495422.png)

![N-[(4-fluorophenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495429.png)

![3-(3-chlorophenyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6495443.png)

![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495453.png)

![N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495454.png)

![1-[3-({4-[(3-chloro-4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]ethan-1-one](/img/structure/B6495471.png)

![2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6495475.png)

![2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6495477.png)

![2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495489.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6495491.png)